1,7-二氨基-3,5-二甲基金刚烷

描述

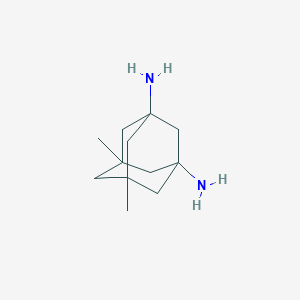

1,7-Diamino-3,5-dimethyladamantane, also known as 1,7-Diamino-3,5-dimethyladamantane, is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,7-Diamino-3,5-dimethyladamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Diamino-3,5-dimethyladamantane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

人体可溶性环氧化物水解酶抑制剂

1,7-二氨基-3,5-二甲基金刚烷: 显示出作为人体可溶性环氧化物水解酶 (sEH) 抑制剂的潜力 . sEH 是治疗高血压、炎症和疼痛疾病的潜在靶点 . 抑制 sEH 可以预防导致血脑屏障功能障碍的氧化应激,这对管理 2 型糖尿病等疾病至关重要 .

抗癌活性

该化合物已用于合成对乳腺癌 (MCF7)、结肠癌 (HCT116) 和肝癌 (Huh7) 细胞系具有抗癌活性的脲类 . 这种应用在开发新的化疗药物方面意义重大。

阿尔茨海默病治疗

作为 1,3-二取代脲的一部分,1,7-二氨基-3,5-二甲基金刚烷衍生物充当胆碱酯酶抑制剂,这对治疗阿尔茨海默病很重要 . 这些化合物通过提高大脑中神经递质的水平来帮助控制症状。

抗原生动物和抗蠕虫剂

金刚烷结构也存在于诸如苏拉明之类的药物中,苏拉明用作抗原生动物和抗蠕虫剂 . 能够融入这些药物使其成为治疗寄生虫感染的宝贵化合物。

抗心律失常药物成分

他利诺lol,一种抗心律失常药物,包含源自金刚烷化合物的结构 . 用1,7-二氨基-3,5-二甲基金刚烷对这些药物进行修饰可能会增强其疗效或药代动力学特性。

酪氨酸-DNA 磷酸二酯酶 1 抑制剂

含金刚烷的 1,3-二取代脲,可由1,7-二氨基-3,5-二甲基金刚烷合成,用作酪氨酸-DNA 磷酸二酯酶 1 (TDP1) 的抑制剂 . TDP1 是抗癌治疗的另一个生物靶点,为开发新的癌症治疗方法提供了途径。

降血糖剂

该化合物参与了格列齐特,一种对 SARS-CoV-2 包膜蛋白具有抑制活性的降血糖剂的组成 . 这突出了其在糖尿病管理中的潜在作用,以及可能在与 COVID-19 相关的治疗中的作用。

利尿剂应用

托拉塞米,一种利尿剂,含有可以从金刚烷类化合物衍生而来的结构<a aria-label="1: " data-citationid="ba2433ae-6ba2-7516-ec03-5c78391116bf-41" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1134/S107

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,7-Diamino-3,5-dimethyladamantane have been shown to attenuate or block chemically or electrically induced seizures in rodents at doses of 5-20 mg/kg . This suggests that the drug might have potential utility in the treatment of seizures .

Dosage Effects in Animal Models

In animal models, the effects of 1,7-Diamino-3,5-dimethyladamantane vary with different dosages . At a dose of 20 mg/kg, the compound induced spontaneous motor seizures in amygdala-kindled rats . No motor seizures were observed in non-kindled rats at the same dosage .

属性

IUPAC Name |

5,7-dimethyladamantane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINWPLSLFZOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)